Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)-
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Overview
Description
Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- is a complex organic compound with the molecular formula C17H25N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- typically involves the reaction of isonicotinic hydrazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazone derivatives .
Scientific Research Applications
Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isonicotinoyl hydrazones and hydrazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- is unique due to its combination of hydrazine, isonicotinoyl, and undecenoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
7504-81-6 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N'-undec-10-enoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C17H25N3O2/c1-2-3-4-5-6-7-8-9-10-16(21)19-20-17(22)15-11-13-18-14-12-15/h2,11-14H,1,3-10H2,(H,19,21)(H,20,22) |
InChI Key |
NBNGSSAZPAJLPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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